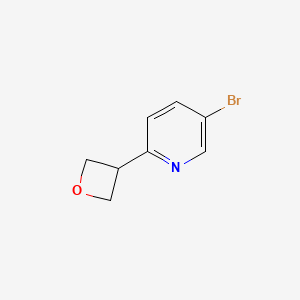![molecular formula C4H7NOS B15308035 2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile is an organic compound with the molecular formula C4H7NOS It is characterized by the presence of a nitrile group (-CN) and a hydroxyethylthio group (-SCH2CH2OH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetonitrile with 2-mercaptoethanol under basic conditions. The reaction typically proceeds as follows:
ClCH2CN+HSCH2CH2OH→HOCH2CH2SCH2CN+HCl
The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the hydrochloric acid (HCl) formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Hydroxyethyl)sulfanyl]acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethylthio group can form hydrogen bonds or engage in other interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Hydroxyethyl)thio]acetic acid
- 2-[(2-Hydroxyethyl)thio]ethanol
- 2-[(2-Hydroxyethyl)thio]propionitrile
Uniqueness
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile is unique due to the presence of both a nitrile group and a hydroxyethylthio group, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C4H7NOS |
|---|---|
Poids moléculaire |
117.17 g/mol |
Nom IUPAC |
2-(2-hydroxyethylsulfanyl)acetonitrile |
InChI |
InChI=1S/C4H7NOS/c5-1-3-7-4-2-6/h6H,2-4H2 |
Clé InChI |
ZZCDCSOYEKXMGS-UHFFFAOYSA-N |
SMILES canonique |
C(CSCC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid](/img/structure/B15307961.png)

![3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride](/img/structure/B15307964.png)

![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)


![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)


![N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride](/img/structure/B15308042.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)
